(1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine
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Overview
Description
(1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine is an organic compound characterized by its imine functional group and aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine typically involves the condensation reaction between 2,4-dimethylaniline and acetophenone. The reaction is catalyzed by an acid or base, and the imine product is formed through the elimination of water. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of (1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1E)-N-(2,4-Dimethylphenyl)-1-phenylethan-1-imine
- (2R)-2-(3,4-dimethylphenoxy)-N’-[(1E)-(2,4-dimethylphenyl)methylidene]propanehydrazide
- 1-N’,6-N’-bis[(1E)-(2,4-dimethylphenyl)methylidene]hexanedihydrazide
Uniqueness
This compound is unique due to its specific imine structure and the presence of both phenyl and dimethylphenyl groups. This combination imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
CAS No. |
874655-10-4 |
---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-phenylethanimine |
InChI |
InChI=1S/C16H17N/c1-12-9-10-16(13(2)11-12)17-14(3)15-7-5-4-6-8-15/h4-11H,1-3H3 |
InChI Key |
CLADAHYHKVIHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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